molecular formula C6H10N4O B1269124 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide CAS No. 78750-93-3

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Cat. No. B1269124
CAS RN: 78750-93-3
M. Wt: 154.17 g/mol
InChI Key: HMZZWLKDLHIYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in the monoclinic space group, highlighting the versatility of the imidazole ring in forming stable structures with different substituents (Banerjee et al., 1999). Another study details the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, demonstrating the compound's utility in nucleic acid research (Pochet & D'ari, 1990).

Molecular Structure Analysis

The molecular conformation and structure analysis of this compound and its derivatives have been extensively studied. For example, the X-ray crystal and molecular structure of a related compound, 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) Imidazole-4-carboxamide, show a closely planar imidazole ring and a series of intramolecular hydrogen bonds, indicating the influence of substituents on the molecular geometry and stability (Briant et al., 1995).

Chemical Reactions and Properties

The compound engages in various chemical reactions, demonstrating its reactivity and functional versatility. It reacts with aromatic aldehydes to afford Schiff bases, which can be cyclised to imidazo[1,5-a]quinazoline-3-carboxamides, revealing pathways for creating complex molecular structures from simpler imidazole derivatives (Hannah & Stevens, 2003).

Scientific Research Applications

Interaction with DNA and RNA

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide has been found to interact with DNA and RNA in various ways. Gerulath and Loo (1972) discovered that its derivative, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), associates with DNA and RNA in the presence or absence of light, showing a complex interaction with nucleic acids (Gerulath & Loo, 1972).

Molecular and Crystal Structures

The molecular structures of derivatives of this compound have been extensively studied. Banerjee et al. (1999) synthesized and analyzed the crystal structures of two derivatives, highlighting differences in molecular geometries due to varying substituents (Banerjee et al., 1999). Briant et al. (1995) also explored the crystal and molecular structure of a derivative, observing features like intramolecular hydrogen bonding (Briant et al., 1995).

Antitumor Properties

Research has shown that derivatives of this compound have antitumor properties. Shealy and Krauth (1966) reported the synthesis of a derivative with inhibitory action in preventing mouse leukemia (Shealy & Krauth, 1966). Additionally, Jadhav et al. (2016) synthesized derivatives that demonstrated moderate to good antituberculosis activity (Jadhav et al., 2016).

Synthesis of Biological Molecules

Alhede et al. (1991) explored the synthesis of 9-substituted guanines from derivatives of this compound, indicating its potential in creating biologically significant molecules (Alhede et al., 1991).

Impact on Cellular Processes

Gerulath et al. (1974) studied the effects of a derivative of this compound on Chinese hamster ovary cells, observing its impact on cell survival and progression, particularly in the presence of light (Gerulath et al., 1974).

Metabolic Pathways

Skibba et al. (1970) examined the N-demethylation of a derivative in rats and humans, shedding light on its metabolic pathways (Skibba et al., 1970).

Biochemical Analysis

Biochemical Properties

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids. It interacts with several enzymes and proteins, including adenosine kinase and AMP-activated protein kinase (AMPK). These interactions are essential for the compound’s role in cellular energy homeostasis and metabolic regulation . The compound’s ability to stimulate AMPK activity is particularly noteworthy, as this enzyme is a key regulator of cellular energy balance.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which are vital for maintaining cellular energy levels . Additionally, it has been shown to protect against cardiac ischemic injury by preserving blood flow to the heart during surgery .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AMPK. Upon entering the cell, the compound is phosphorylated by adenosine kinase to form 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP), which mimics AMP and activates AMPK . This activation leads to several downstream effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its ability to activate AMPK and influence cellular metabolism, although the extent of these effects may diminish with prolonged exposure . Additionally, the compound’s protective effects against cardiac ischemic injury have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and enhances glucose uptake and fatty acid oxidation . At higher doses, it can lead to toxic effects, including potential disruptions in cellular energy balance and metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and energy metabolism. It interacts with enzymes such as adenosine kinase and AMPK, which are crucial for its role in regulating cellular energy homeostasis . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . The compound’s distribution is essential for its role in modulating cellular energy balance and metabolic processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AMPK and other enzymes involved in energy metabolism . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to regulate metabolic processes and maintain cellular energy homeostasis.

properties

IUPAC Name

5-amino-1,2-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZZWLKDLHIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343888
Record name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78750-93-3
Record name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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